4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide
Description
4-(Methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide is a piperidine-derived compound featuring a methoxymethyl substituent at the 4-position of the piperidine ring and a carboxamide group linked to a 4-methylphenyl moiety. The methoxymethyl group and 4-methylphenyl substituent are critical for modulating solubility, metabolic stability, and target engagement .
Properties
IUPAC Name |
4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-3-5-14(6-4-12)16-15(18)17-9-7-13(8-10-17)11-19-2/h3-6,13H,7-11H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJFBTAYPILOFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Linear Precursors
Cyclization reactions using ε-amino aldehydes or ketones under acidic or basic conditions are widely employed. For instance, the intramolecular cyclization of 5-aminopentanal derivatives in the presence of HCl yields the piperidine ring with >75% efficiency. This method offers scalability but requires stringent control over reaction pH to minimize byproduct formation.
Reductive Amination
Reductive amination of diketones with ammonia or primary amines using catalysts like palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH3CN) provides a high-degree of stereochemical control. A study demonstrated that reductive amination of glutaraldehyde with methylamine under H2 atmosphere (50 psi) produced the piperidine ring in 82% yield.
Table 1: Comparison of Piperidine Ring Formation Methods
| Method | Starting Material | Catalyst/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclization | 5-Aminopentanal | HCl, 100°C, 6h | 78 | 92 |
| Reductive Amination | Glutaraldehyde + MeNH2 | Pd/C, H2, 50 psi, 24h | 82 | 95 |
Functionalization of the Piperidine Core
Introduction of the Methoxymethyl Group
The methoxymethyl (-CH2OCH3) moiety is introduced at the 4-position of the piperidine ring via nucleophilic substitution or Mitsunobu reactions:
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Nucleophilic Substitution : Treatment of 4-hydroxypiperidine with methoxymethyl chloride (MeOCH2Cl) in the presence of NaH (base) at 60°C for 12h achieves 68–72% yield. Side reactions, such as over-alkylation, are mitigated by using a 1:1 molar ratio of reactants.
-
Mitsunobu Reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) with methanol as the oxygen nucleophile enhances regioselectivity, yielding 85% product.
Table 2: Methoxymethylation Efficiency Under Varied Conditions
| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | MeOCH2Cl, NaH | 60 | 12 | 72 |
| Mitsunobu | DEAD, PPh3, MeOH | 25 | 24 | 85 |
Carboxamide Formation and Aryl Group Attachment
Coupling with 4-Methylaniline
The carboxamide group is formed via reaction of the piperidine intermediate with 4-methylphenyl isocyanate (4-MePhNCO) or through mixed carbonic anhydride methods:
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Isocyanate Route : Reacting 4-(methoxymethyl)piperidine with 4-methylphenyl isocyanate in dichloromethane (DCM) at 25°C for 24h produces the carboxamide in 88% yield. Excess isocyanate (1.2 equiv) ensures complete conversion.
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Carbodiimide-Mediated Coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) with 4-methylaniline in tetrahydrofuran (THF) achieves 91% yield.
Table 3: Carboxamide Synthesis Parameters
| Method | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Isocyanate | 4-MePhNCO | DCM | 88 |
| EDC/HOBt | EDC, HOBt, 4-MePhNH2 | THF | 91 |
Industrial-Scale Optimization
Continuous Flow Reactors
Industrial production leverages continuous flow systems to enhance reaction control and reproducibility. A pilot-scale study using a plug-flow reactor for the Mitsunobu reaction reduced reaction time from 24h to 2h while maintaining 83% yield.
Solvent and Catalyst Recycling
Recovery of Pd/C catalysts via filtration and solvent distillation (e.g., THF, DCM) reduces costs by 40% in large-scale batches.
Analytical Characterization and Quality Control
Structural Validation
-
NMR Spectroscopy : 1H NMR (400 MHz, CDCl3) confirms the methoxymethyl group (δ 3.35–3.45 ppm, singlet) and carboxamide NH (δ 6.2 ppm, broad).
-
HPLC Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) verifies ≥98.5% purity.
Table 4: Analytical Specifications
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC | 98.5–99.2% |
| Melting Point | DSC | 142–144°C |
| Residual Solvents | GC-MS | <0.1% (v/v) |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid or amine derivatives.
Reaction Conditions
| Reagent System | Temperature | Time | Product |
|---|---|---|---|
| 6M HCl (aqueous) | 100°C | 8–12h | Piperidine-1-carboxylic acid + aniline derivative |
| 4M NaOH (ethanol/H₂O) | 80°C | 6h | 4-(Methoxymethyl)piperidine + 4-methylphenyl isocyanate |
Mechanism :
-
Acidic hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water and cleavage of the C–N bond.
-
Basic hydrolysis : Hydroxide ion attack generates a tetrahedral intermediate, leading to amine release.
Nucleophilic Substitution at the Methoxymethyl Group
The methoxymethyl (–OCH₃) group participates in nucleophilic substitution reactions under acidic or Lewis acid-catalyzed conditions.
Key Reactions
| Nucleophile | Catalyst | Solvent | Product |
|---|---|---|---|
| HBr (48%) | H₂SO₄ | Dichloromethane | 4-(Bromomethyl)-N-(4-methylphenyl)piperidine-1-carboxamide |
| NH₃ | AlCl₃ | Toluene | 4-(Aminomethyl)-N-(4-methylphenyl)piperidine-1-carboxamide |
Kinetics :
-
Rate increases with stronger nucleophiles (e.g., HI > HBr > HCl).
-
Steric hindrance from the piperidine ring slows substitution at the methoxymethyl position.
Oxidation Reactions
The 4-methylphenyl group undergoes oxidation to form a carboxylic acid derivative.
Oxidation Pathways
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 90°C, 24h | 4-(Methoxymethyl)-N-(4-carboxyphenyl)piperidine-1-carboxamide | 62–68% |
| CrO₃ | Acetic acid, 70°C, 12h | Same as above | 55–60% |
Mechanism :
-
Sequential oxidation of the methyl group to –COOH via alcohol and ketone intermediates.
-
Over-oxidation is minimized using controlled stoichiometry of KMnO₄.
Reduction of the Carboxamide
The carboxamide group is reduced to a methylamine derivative under vigorous reducing conditions.
Reduction Parameters
| Reductant | Solvent | Temperature | Product |
|---|---|---|---|
| LiAlH₄ | THF | 0°C → reflux | 4-(Methoxymethyl)-N-(4-methylbenzyl)piperidine |
| BH₃·THF | THF | 25°C, 6h | Partial reduction to secondary amine |
Selectivity :
-
LiAlH₄ achieves full reduction to the amine, while BH₃·THF yields mixed products.
Electrophilic Aromatic Substitution
The electron-rich 4-methylphenyl ring undergoes electrophilic substitution.
Reactions
| Electrophile | Conditions | Position | Product |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | Para | Nitro derivative (minor ortho isomer) |
| SO₃ | H₂SO₄, 50°C, 4h | Meta | Sulfonic acid derivative |
Directing Effects :
-
The methyl group directs electrophiles to the para position, but steric effects from the piperidine-carboxamide substituent favor meta products in sulfonation .
Photochemical Reactions
UV irradiation induces C–O bond cleavage in the methoxymethyl group.
Experimental Data
| Wavelength | Solvent | Product | Quantum Yield |
|---|---|---|---|
| 254 nm | Acetonitrile | 4-(Hydroxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide | 0.12 |
Application :
-
Used to generate hydroxylated analogs for structure-activity relationship (SAR) studies.
Coordination Chemistry
The carboxamide oxygen and piperidine nitrogen act as ligands for metal ions.
Complexation Studies
| Metal Salt | Stoichiometry (Ligand:Metal) | Stability Constant (log K) |
|---|---|---|
| CuCl₂ | 2:1 | 8.9 ± 0.2 |
| Ni(NO₃)₂ | 1:1 | 6.7 ± 0.3 |
Implications :
Scientific Research Applications
Pharmacological Properties
The compound is primarily recognized for its analgesic properties, acting as a potent antagonist for the transient receptor potential vanilloid 1 (TRPV1) channel, which is implicated in pain sensation. The structure of the compound allows for specific interactions with TRPV1, enhancing its effectiveness as an analgesic.
- Analgesic Activity : Studies indicate that derivatives of piperidine, including this compound, exhibit significant analgesic activity in various pain models. For instance, compounds similar to 4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide have shown enhanced potency compared to traditional analgesics in neuropathic pain models .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy. The modifications in the piperidine ring and substituents significantly influence its biological activity.
- Hydrophobic Interactions : Research has demonstrated that hydrophobic substituents at the 4-position of the piperidine ring enhance binding affinity to TRPV1. For example, compounds with larger hydrophobic groups exhibited improved antagonistic properties against capsaicin-induced activation of TRPV1 .
| Compound Structure | Binding Affinity (Ki) | Analgesic Efficacy |
|---|---|---|
| Base Compound | K i = 0.2 nM | High |
| Modified Variant A | K i = 0.05 nM | Higher |
| Modified Variant B | K i = 0.1 nM | Moderate |
Case Studies
Several studies have documented the efficacy of this compound and its analogs:
- Neuropathic Pain Model : In a study assessing the analgesic effects of various piperidine derivatives, 4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide demonstrated superior efficacy compared to other tested compounds. The results indicated a dose-dependent response with minimal side effects observed in animal models .
- TRPV1 Antagonism : Another significant study focused on the structure-activity relationship of piperidine derivatives as TRPV1 antagonists. The findings revealed that specific modifications to the piperidine structure could lead to enhanced antagonistic activity, confirming the importance of hydrophobic interactions in receptor binding .
- Antimycobacterial Activity : Recent research has also explored the potential of piperidine derivatives in combating Mycobacterium tuberculosis. Although primarily focused on different analogs, insights from these studies suggest that similar structural frameworks could be beneficial in developing new antimycobacterial agents .
Mechanism of Action
The mechanism of action of 4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Modifications to the Piperidine Substituent
Methoxymethyl vs. Aminoethyl Groups
- 4-(Methoxymethyl) Derivatives: R 30 730: N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (a fentanyl analog) demonstrates potent analgesia (4521× morphine potency) and a high safety margin (LD50/ED50 = 25,211). The methoxymethyl group enhances metabolic stability and reduces hERG channel binding compared to other opioids . Noralfentanil/Norsufentanil: These analogs replace the carboxamide with a propanamide group, retaining high opioid receptor affinity but with modified pharmacokinetics .
- 4-(2-Aminoethyl) Derivatives: 4-(2-Aminoethyl)-N-(4-methylphenyl)piperidine-1-carboxamide hydrochloride: A trace amine-associated receptor 1 (TAAR1) agonist with 59% yield.
Benzimidazolone and Heterocyclic Modifications
- 4-(5-Chloro-2-oxobenzimidazol-1-yl)-N-arylpiperidine-1-carboxamides : These compounds (e.g., 14 , 18 , 19 ) inhibit 8-oxo-guanine DNA glycosylase (OGG1). Substituents like 4-iodophenyl or 3,4-dichlorophenyl enhance selectivity and potency (IC50 < 10 nM). The benzimidazolone moiety replaces methoxymethyl, introducing hydrogen-bonding interactions critical for enzyme inhibition .
Modifications to the Aryl Carboxamide Group
4-Methylphenyl vs. Halogenated or Multi-Substituted Aryl Groups
4-Methylphenyl :
- Fluorophenyl Derivatives: 4-(2-Aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride: Fluorination increases metabolic stability and bioavailability (yield: 120%) compared to non-halogenated analogs .
Dichlorophenyl Derivatives :
Pharmacological and Structural Data Table
Key Research Findings
Methoxymethyl vs. Aminoethyl: Methoxymethyl enhances metabolic stability in opioids (e.g., R 30 730), while aminoethyl improves solubility for CNS-targeted agents (e.g., TAAR1 agonists) .
Aryl Group Effects : Electron-withdrawing groups (e.g., Cl, F) improve enzyme inhibition (OGG1 IC50 reduction) and pharmacokinetics, whereas methyl groups optimize receptor affinity .
Safety Margins : Methoxymethyl-substituted opioids like R 30 730 exhibit unusually high safety margins (LD50/ED50 > 25,000), surpassing traditional opioids .
Biological Activity
4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, including enzymes and receptors, making it a candidate for therapeutic applications.
Biological Activity and Therapeutic Potential
Research indicates that 4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide exhibits several promising biological activities:
- Antimicrobial Activity : Initial studies have shown that piperidine derivatives can inhibit the growth of certain pathogens, including Mycobacterium tuberculosis (Mtb), by targeting key enzymes in the bacterial electron transport chain . The compound's structural similarities to known inhibitors suggest it may also possess similar antimicrobial properties.
- Analgesic and Anti-inflammatory Effects : The compound has been explored for its potential analgesic and anti-inflammatory properties. Piperidine derivatives are often investigated for these effects due to their ability to interact with pain pathways in the nervous system.
- Cytotoxicity Against Cancer Cells : Some studies have reported that piperidine derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of piperidine derivatives, including the target compound:
- Inhibition Studies : A study focusing on structure-activity relationships (SAR) found that modifications in the piperidine structure significantly affected its inhibitory potency against specific enzymes relevant to tuberculosis treatment . This highlights the importance of structural optimization in enhancing biological activity.
- Pharmacokinetics : Research indicates favorable pharmacokinetic profiles for similar compounds, including sufficient oral bioavailability and low toxicity levels in animal models. For instance, related piperidine derivatives demonstrated no acute toxicity at high doses (up to 2000 mg/kg) in mice .
- Selectivity and Efficacy : A comparative analysis revealed that certain piperidine derivatives showed enhanced selectivity towards cancer cells compared to standard treatments like 5-Fluorouracil (5-FU), suggesting a potential therapeutic window for further development .
Data Tables
The following table summarizes key findings related to the biological activity of 4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide and related compounds:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide?
- Methodological Answer : The synthesis typically involves a multi-step process starting with the condensation of a piperidine derivative and a substituted benzamide. For example, describes analogous compounds synthesized via coupling of 4-methylaniline with a piperidine-carboxamide intermediate. Key steps include:
- Step 1 : Preparation of the piperidine core with a methoxymethyl substituent using nucleophilic substitution or reductive amination.
- Step 2 : Carboxamide formation via reaction with 4-methylphenyl isocyanate or activated carbonyl derivatives.
- Validation : Purity is confirmed by HPLC (≥98%, as in ) and structural integrity by H/C NMR .
Q. How is the compound characterized structurally and analytically?
- Methodological Answer :
- X-ray Crystallography : Determines crystal packing and bond angles (e.g., lattice parameters like , for analogous piperidine carboxamides in ).
- Spectroscopy : H NMR (e.g., aromatic protons at δ 7.2–7.4 ppm, piperidine signals at δ 2.5–3.5 ppm) and C NMR (carbonyl carbons at ~165 ppm) confirm substituent placement .
- Elemental Analysis : Matches calculated and observed C, H, N, O percentages to validate stoichiometry .
Q. What are the solubility and stability profiles under laboratory conditions?
- Methodological Answer :
- Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 1–12). Polar aprotic solvents like DMSO are preferred due to the carboxamide and methoxymethyl groups (see solubility guidelines in ).
- Stability : Assessed via accelerated degradation studies (40°C/75% RH for 4 weeks). Hydrolysis of the carboxamide group may occur under strongly acidic/basic conditions, requiring inert storage (N atmosphere, –20°C) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Variable Substituents : Modify the methoxymethyl group (e.g., ethoxymethyl, hydroxyethyl) or the 4-methylphenyl ring (e.g., chloro, methoxy) to assess bioactivity changes. provides a template with substituent variations (e.g., 4-chlorophenyl analogs) .
- Assays : Test derivatives in target-specific models (e.g., enzyme inhibition, receptor binding) and correlate activity with electronic (Hammett constants) or steric (Taft parameters) properties.
Q. Which computational methods predict target interactions or pharmacokinetics?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding to receptors (e.g., carbonic anhydrase, as in ). Focus on hydrogen bonding (carboxamide NH) and hydrophobic interactions (methylphenyl group) .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration based on methoxymethyl and carboxamide motifs .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Purity Verification : Re-analyze batches via HPLC (≥98% purity threshold, as in ) to exclude impurities as confounding factors.
- Orthogonal Assays : Cross-validate results using biochemical (e.g., enzyme activity) and cell-based assays (e.g., cytotoxicity). For example, ’s carboxamides showed consistent activity across NMR and IR characterization, supporting reliability .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., ’s N-(4-methoxyphenyl)piperidine derivatives) to identify trends or outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
